molecular formula C10H9FO2 B6214724 rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid CAS No. 1808072-61-8

rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid

Cat. No.: B6214724
CAS No.: 1808072-61-8
M. Wt: 180.2
InChI Key:
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Description

rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring substituted with a fluorine atom and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropanation Reaction: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst such as rhodium or copper. For example, the reaction of styrene with ethyl diazoacetate in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation of the corresponding organometallic intermediate, such as a Grignard reagent or an organolithium compound, followed by acidic workup.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for cyclopropanation and fluorination steps to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic substitution reactions. For example, reaction with sodium azide can replace the fluorine with an azide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed:

    Oxidation: Phenylacetic acid derivatives.

    Reduction: 2-fluoro-3-phenylcyclopropanol.

    Substitution: 2-azido-3-phenylcyclopropane-1-carboxylic acid.

Scientific Research Applications

Chemistry:

    Stereoselective Synthesis: The compound is used as a building block in the synthesis of more complex chiral molecules.

    Mechanistic Studies: It serves as a model compound for studying the effects of fluorine substitution on cyclopropane ring stability and reactivity.

Biology and Medicine:

    Pharmacological Research: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets influenced by the fluorine and phenyl groups.

    Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, providing insights into enzyme-substrate interactions.

Industry:

    Material Science: Used in the development of novel materials with specific electronic or optical properties due to the presence of the fluorine atom.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding or electrostatic interactions. The phenyl group can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    2-fluorocyclopropane-1-carboxylic acid: Lacks the phenyl group, resulting in different reactivity and binding properties.

    3-phenylcyclopropane-1-carboxylic acid: Lacks the fluorine atom, affecting its electronic properties and reactivity.

Uniqueness:

  • The combination of a fluorine atom and a phenyl group on the cyclopropane ring makes rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid unique in terms of its chemical reactivity and potential applications. The fluorine atom enhances metabolic stability and binding affinity, while the phenyl group provides additional interaction sites for biological targets.

Properties

CAS No.

1808072-61-8

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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